molecular formula C8H3BrClNO3S B1484802 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride CAS No. 1807077-89-9

3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Cat. No.: B1484802
CAS No.: 1807077-89-9
M. Wt: 308.54 g/mol
InChI Key: FDMNZJGMQAPZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. . This compound is characterized by the presence of bromine, cyano, formyl, and sulfonyl chloride groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-cyano-4-formylbenzenesulfonyl chloride using bromine or a bromine source under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the development of biochemical probes and labeling agents for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other biological targets . The bromine, cyano, and formyl groups also contribute to the compound’s reactivity and can participate in various chemical transformations.

Comparison with Similar Compounds

3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride can be compared with other similar compounds such as:

    3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride: This compound has a similar structure but with different positional isomers of the substituents.

    3-Bromo-4-methoxybenzenesulfonyl chloride: This compound contains a methoxy group instead of the cyano and formyl groups, leading to different reactivity and applications.

    2-Bromo-4-fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of the cyano and formyl groups, which affects its chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

3-bromo-2-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-8-5(4-12)1-2-7(6(8)3-11)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNZJGMQAPZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 2
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 3
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 4
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.